3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride

Description

Overview of 3-(3-Pyrrolidinylmethoxy)pyridine Hydrochloride

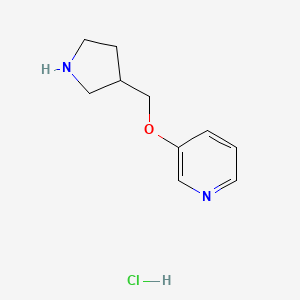

This compound represents a structurally complex heterocyclic compound characterized by the presence of both pyridine and pyrrolidine ring systems connected through an ether linkage. The compound possesses the molecular formula C10H15ClN2O and exhibits a molecular weight of 214.69 grams per mole, as determined through computational analysis by PubChem. The chemical structure features a pyridine ring substituted at the 3-position with a methoxy group that is further substituted with a pyrrolidin-3-yl moiety, forming a distinctive pharmacophore that has attracted considerable attention in medicinal chemistry research.

The compound exists as a hydrochloride salt, which significantly enhances its water solubility and chemical stability compared to the free base form. This salt formation is particularly important for research applications, as it facilitates handling, storage, and dissolution in aqueous media for biological studies. The International Union of Pure and Applied Chemistry name for this compound is 3-(pyrrolidin-3-ylmethoxy)pyridine;hydrochloride, reflecting the systematic nomenclature that describes the precise structural arrangement of the molecular components.

The three-dimensional conformational properties of this compound contribute to its unique chemical behavior and potential biological activity. Computational analysis reveals that the compound contains two hydrogen bond donor sites and three hydrogen bond acceptor sites, along with three rotatable bonds that provide conformational flexibility. These structural features are critical for understanding the compound's interaction potential with biological macromolecules and its behavior in various chemical environments.

The exact mass of the compound has been precisely determined as 214.0872908 Daltons, with a monoisotopic mass of the same value, indicating high precision in molecular weight determination. The compound's chemical identity is further confirmed through its unique International Chemical Identifier (InChI) key: ICDYRIDYKUEJIF-UHFFFAOYSA-N, which provides a standardized digital fingerprint for the molecular structure.

Historical Context and Discovery

The development of this compound emerged from the broader research initiative focused on exploring 3-pyridyl ether compounds as potential nicotinic acetylcholine receptor ligands. The historical foundation for this compound class can be traced to investigations of 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, known as ABT-089, which demonstrated significant promise as an orally bioavailable nicotinic acetylcholine receptor ligand with cognition-enhancing properties. These early studies established the importance of the 3-pyridyl ether scaffold in developing compounds with favorable pharmacological profiles and reduced propensity to activate peripheral ganglionic receptors.

The chemical registration of this compound in the PubChem database occurred on October 30, 2011, with subsequent modifications recorded as recently as May 18, 2025, indicating ongoing research interest and data refinement. This timeline reflects the compound's relatively recent entry into the chemical literature and suggests that research into its properties and applications continues to evolve.

The synthetic methodology for creating compounds in this chemical class has been influenced by advances in heterocyclic chemistry, particularly the development of efficient methods for forming ether linkages between pyridine derivatives and nitrogen-containing heterocycles. Research published in the Journal of Nuclear Medicine has documented sophisticated synthetic approaches for preparing related compounds, including the use of protecting group strategies and selective coupling reactions to achieve the desired molecular architecture.

The historical development of this compound is intrinsically linked to the broader understanding of structure-activity relationships in nicotinic receptor pharmacology. Earlier investigations into compounds such as epibatidine and its derivatives provided crucial insights into the importance of the pyridine-pyrrolidine structural motif for biological activity. These foundational studies established the rationale for synthesizing and evaluating compounds like this compound as potential research tools and therapeutic agents.

Scope and Significance in Chemical and Biomedical Research

The significance of this compound in contemporary chemical research stems from its unique position within the rapidly expanding field of heterocyclic compound development. Recent advances in pyridine scaffold chemistry have highlighted the importance of this molecular framework in developing compounds with enhanced water solubility and diverse biological activities. The compound's structural features make it particularly valuable for investigating the relationship between molecular architecture and biological function, especially in the context of neuropharmacological research.

In the realm of biomedical research, compounds containing pyridine and pyrrolidine moieties have demonstrated remarkable versatility in targeting various biological pathways. The specific structural arrangement present in this compound positions it as a potentially valuable tool for studying nicotinic acetylcholine receptor function and developing novel therapeutic approaches for cognitive disorders. Research has shown that compounds with similar structural features can exhibit selectivity for different nicotinic receptor subtypes, making them important research tools for understanding the complex pharmacology of these receptors.

The compound's significance extends beyond its immediate biological applications to encompass its role as a synthetic intermediate and building block for more complex molecular structures. The presence of multiple functional groups and the conformational flexibility provided by the ether linkage make this compound an attractive starting material for further chemical modifications. Recent developments in selective functionalization methods for pyridine derivatives have opened new possibilities for creating structurally diverse libraries of compounds based on this core framework.

Contemporary research has emphasized the importance of heterocyclic compounds in addressing the challenge of multidrug-resistant pathogens, with pyridine derivatives showing particular promise due to their enhanced solubility and bioavailability. While this compound has not been specifically evaluated in antimicrobial applications, its structural characteristics suggest potential utility in this area of research.

The compound's role in advancing our understanding of structure-activity relationships has been further enhanced by sophisticated computational modeling and crystallographic studies of related compounds. These investigations have provided detailed insights into the binding interactions and conformational preferences of pyridine-pyrrolidine compounds, information that is directly relevant to understanding the behavior of this compound in biological systems.

Objectives of the Review

The primary objective of this comprehensive review is to provide a thorough examination of the chemical properties, structural characteristics, and research applications of this compound. This analysis aims to consolidate the available scientific literature and database information to present a complete picture of the compound's significance in contemporary chemical and biomedical research. By systematically reviewing the compound's molecular properties, synthetic accessibility, and potential applications, this work seeks to establish a foundation for future research directions and applications.

A secondary objective involves analyzing the compound's position within the broader context of 3-pyridyl ether chemistry and heterocyclic compound development. This comparative analysis will examine how the specific structural features of this compound relate to the properties and activities of similar compounds, providing insights into structure-activity relationships and design principles for this class of molecules. Understanding these relationships is crucial for rational drug design and the development of new research tools.

The review also aims to identify gaps in the current knowledge base regarding this compound and to highlight areas where additional research would be particularly valuable. By examining the available data on related compounds and extrapolating from their properties and activities, this analysis seeks to predict the most promising research directions for this compound. This predictive approach is essential for guiding future experimental efforts and resource allocation in research programs.

Furthermore, this review objectives include providing a critical assessment of the synthetic methodologies available for preparing this compound and related structures. Understanding the synthetic accessibility and potential for structural modification is crucial for researchers who may wish to use this compound as a starting point for developing new molecules or for those seeking to prepare adequate quantities for biological evaluation. This synthetic perspective will inform both academic researchers and those involved in pharmaceutical development.

Finally, the review seeks to establish a comprehensive database of the compound's physicochemical properties, drawing from computational predictions and experimental data where available. This compilation will serve as a valuable resource for researchers planning experiments with this compound and will facilitate comparison with other members of the 3-pyridyl ether compound class. The systematic presentation of these properties will also support the development of predictive models for compound behavior and activity.

Properties

IUPAC Name |

3-(pyrrolidin-3-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-10(7-11-4-1)13-8-9-3-5-12-6-9;/h1-2,4,7,9,12H,3,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDYRIDYKUEJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Starting from Pyridine Derivatives via Nucleophilic Substitution

One common strategy involves nucleophilic substitution of a methoxy group on a pyridine ring by a pyrrolidinyl moiety. This can be achieved by:

Nucleophilic amination of methoxypyridines using a sodium hydride and iodide composite (NaH-LiI system), which facilitates displacement of the 3-methoxy group by pyrrolidine or its derivatives under mild conditions.

For example, the reaction of 3-methoxypyridine with pyrrolidine in the presence of NaH and LiI in THF at 60 °C yields 3-(pyrrolidin-1-yl)pyridine derivatives with high efficiency (up to 88% yield) after 8 hours.

This method is notable for its:

Multi-Step Synthesis via Protected Pyrrolidinylmethanol Intermediates

Another approach involves the synthesis of the pyrrolidinylmethoxy substituent via protected intermediates:

Starting with 5-bromo-3-methoxypyridine , prepared by bromination and methoxylation steps.

Preparation of 1-BOC-2-(S)-pyrrolidinemethanol by protecting the pyrrolidinemethanol with di-tert-butyl dicarbonate (BOC protection).

Coupling of the protected pyrrolidinemethanol with 5-bromo-3-hydroxypyridine via nucleophilic substitution in THF at 0 °C to room temperature over 24 hours, yielding 3-(pyrrolidinylmethoxy)pyridine derivatives with moderate yields (~44%).

Subsequent deprotection and purification steps yield the target hydrochloride salt.

This method is advantageous for:

Esterification and Reduction Routes to Pyrrolidin-3-ol Intermediates

A related synthetic route focuses on preparing the pyrrolidinyl moiety itself:

Starting from aminohydroxybutyric acid, esterification with methanol and acid catalysis produces methyl esters.

Subsequent lactam formation and reduction using sodium borohydride in diglyme, followed by acid treatment, yield (3S)-pyrrolidin-3-ol, which can be converted to its hydrochloride salt.

This intermediate can then be coupled with pyridine derivatives to form the target compound.

This process is characterized by:

Radiolabeling for Imaging Studies

For specialized applications such as positron emission tomography (PET), radiolabeled versions of 3-(3-pyrrolidinylmethoxy)pyridine are synthesized by:

N-alkylation of N-desmethyl precursors with [11C]methyl iodide in DMF, followed by purification via reverse-phase HPLC.

This method yields high specific radioactivity compounds within short synthesis times (~17 minutes).

While this is a specialized synthesis, it demonstrates the compound’s synthetic versatility.

Comparative Data Table of Key Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| NaH-LiI mediated nucleophilic amination | 3-Methoxypyridine, Pyrrolidine, NaH, LiI, THF, 60 °C | Up to 88 | High efficiency, mild conditions, selective | Suitable for direct amination |

| Protected pyrrolidinemethanol coupling | 5-Bromo-3-hydroxypyridine, 1-BOC-2-pyrrolidinemethanol, THF, 0 °C to RT | ~44 | Control of stereochemistry, scalable | Multi-step, moderate yield |

| Esterification and reduction to pyrrolidin-3-ol | Aminohydroxybutyric acid, Methanol, H2SO4, NaBH4, Diglyme | ~44 (overall) | High purity, GMP compatible | Suitable for industrial pharma production |

| Radiolabeling with [11C]methyl iodide | N-desmethyl precursor, [11C]methyl iodide, DMF, HPLC | N/A | High specific activity, rapid synthesis | Specialized for PET imaging |

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Modulation of Neurotransmitter Release

One of the primary applications of 3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride is its ability to selectively control neurotransmitter release. This property is crucial for treating disorders associated with synaptic transmission dysfunctions, such as Alzheimer's disease and other neurodegenerative conditions. Research indicates that compounds like this can modulate synaptic membrane excitability, thereby influencing neurotransmitter synthesis, storage, and release mechanisms .

2. Nicotinic Acetylcholine Receptor Ligands

The compound acts as a ligand for nicotinic acetylcholine receptors, which are integral to various neural processes. Studies have shown that derivatives of this compound can enhance cognitive functions and may serve as potential treatments for cognitive impairments associated with aging and neurodegenerative diseases . For instance, 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) demonstrated promising activity in enhancing memory and learning in preclinical models .

3. Therapeutic Potential in Neurological Disorders

Research has highlighted the potential of this compound in treating conditions such as schizophrenia and depression by modulating dopaminergic and serotonergic systems through nAChR interactions . Its selective action on specific receptor subtypes allows for targeted therapeutic strategies with potentially fewer side effects compared to traditional treatments.

Case Studies and Findings

Mechanism of Action

The mechanism of action of 3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

ABT-089 [2-Methyl-3-(2-(S)-Pyrrolidinylmethoxy)pyridine Dihydrochloride]

- Structure : Differs by a methyl group at the pyridine 2-position and a stereospecific (S)-pyrrolidinylmethoxy group at the 3-position .

- Pharmacology :

- Acts as a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist.

- In rats and monkeys, ABT-089 improved cognitive performance (e.g., spatial learning in water maze tests) at doses 40-fold lower than (-)-nicotine, with reduced side effects .

- Demonstrated anxiolytic activity without significant locomotor or cardiovascular liabilities.

- Key Difference: The methyl group and stereochemistry enhance receptor subtype selectivity, reducing off-target effects compared to non-methylated analogs.

3-(3-Pyrrolidinyloxy)pyridine Hydrochloride

3-Methyl-2-(Pyrrolidin-3-yloxy)pyridine Hydrochloride

- Structure : Features a methyl group at the pyridine 3-position and a pyrrolidinyloxy group at the 2-position .

- Applications : Used as a versatile building block in organic synthesis, particularly for developing advanced materials and complex molecules.

- Key Difference : Positional isomerism (2- vs. 3-substitution) and methyl substitution influence electronic and steric properties, affecting reactivity in synthetic pathways.

2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride

- Structure : Contains a chloromethyl group (reactive site) and a methoxypropoxy chain .

- Applications : Serves as an impurity standard in drug synthesis (e.g., Rabeprazole).

- Key Difference : The chloromethyl group increases electrophilicity, making it a reactive intermediate, unlike the stable pyrrolidinylmethoxy group in the target compound.

3-(Chloromethyl)pyridine Hydrochloride

- Structure : Simplest analog with a chloromethyl group at the pyridine 3-position .

- Applications : Used as a precursor for synthesizing pharmaceuticals and ligands.

Structural and Functional Analysis

Substituent Effects

Pharmacological Profiles

- Receptor Selectivity : ABT-089 and ABT-418 () demonstrate that pyrrolidine-containing analogs achieve subtype selectivity at nAChRs, reducing side effects like cardiovascular toxicity seen with nicotine .

Biological Activity

3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a pyrrolidinylmethoxy group. Its molecular formula is C12H16ClN, and it is often used in studies related to nicotinic acetylcholine receptors (nAChRs) due to its structural similarities to nicotine and its derivatives.

This compound primarily interacts with nAChRs, which are crucial for various neurological functions. The binding affinity and selectivity for specific receptor subtypes can influence neurotransmission and synaptic plasticity. Research indicates that this compound may act as an antagonist or modulator at these receptors, potentially affecting cognitive processes and behavior.

Neuropharmacological Effects

- Cognitive Enhancement : Studies have shown that compounds similar to this compound can enhance cognitive functions by modulating cholinergic signaling pathways. This may have implications for treating cognitive deficits associated with neurodegenerative diseases.

- Antidepressant Properties : Some research suggests that nAChR modulators can exhibit antidepressant-like effects, providing a potential avenue for developing new antidepressants based on this compound's activity.

Antimicrobial Activity

While primarily studied for its neuropharmacological effects, there is emerging evidence suggesting antibacterial properties. The introduction of specific substituents in pyridine derivatives has been linked to increased antibacterial activity against various pathogens.

In Vitro Studies

- Receptor Binding Studies : A study evaluating the binding affinity of this compound at nAChRs demonstrated significant interactions, indicating its potential as a therapeutic agent in neurological disorders .

- Antimicrobial Testing : In vitro tests revealed that derivatives of pyridine compounds possess varying degrees of antibacterial activity, particularly against Gram-positive bacteria . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs show promise.

Animal Models

- Behavioral Studies : In rodent models, administration of compounds related to this compound resulted in improved performance in memory tasks, suggesting cognitive-enhancing effects .

- PET Imaging : Recent studies utilizing positron emission tomography (PET) have explored the pharmacokinetics and receptor occupancy of related compounds in primate models, providing insights into their potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Nifrolidine | 5-(3′-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine | nAChR antagonist | Developed as a PET radioligand |

| Nicotine | Alkaloid from tobacco | Cognitive enhancement | Well-studied nAChR agonist |

| Varied Pyridine Derivatives | Various substitutions | Antimicrobial, neuroactive | Broad spectrum of biological activities |

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride?

The synthesis typically involves coupling pyrrolidine derivatives with pyridine-based precursors. For example, carbodiimide-based coupling agents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) are used to activate carboxylic acids or link hydroxyl groups under mild conditions (e.g., pyridine solvent, room temperature) . Key steps include protecting group strategies for the pyrrolidine moiety and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to resolve methoxy and pyrrolidine proton signals. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like ether linkages. Conflicting data between NMR and MS may arise from impurities; repurification or alternative techniques like High-Resolution Mass Spectrometry (HRMS) are recommended .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Storage : Store at 2–8°C in a dry, sealed container to prevent hydrolysis or degradation .

- Spill Management : Collect spills with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.

- Catalyst Screening : Test alternative coupling agents (e.g., HATU) or base additives (e.g., DMAP) to accelerate reaction kinetics .

- Temperature Control : Gradual heating (40–60°C) may reduce side reactions while maintaining reactivity.

Q. What methodological approaches resolve discrepancies between theoretical and experimental characterization data?

- Reproducibility Checks : Repeat experiments to rule out procedural errors.

- Cross-Validation : Use X-ray crystallography (if crystals form) or computational modeling (DFT) to compare predicted vs. observed structures .

- Degradation Analysis : Perform stability studies (e.g., HPLC monitoring under varying pH/temperature) to identify decomposition pathways .

Q. What strategies study interactions of this compound with biological targets (e.g., receptors)?

- In Vitro Assays : Radioligand binding assays (e.g., using ³H-labeled analogs) quantify affinity for receptors like histamine or acetylcholine subtypes .

- Molecular Docking : Computational modeling (AutoDock, Schrödinger) predicts binding modes to guide mutagenesis studies.

- Metabolic Profiling : LC-MS/MS tracks metabolic stability in liver microsomes to assess pharmacokinetic viability.

Q. Under what storage conditions does this compound degrade, and what are the likely degradation products?

- Instability Triggers : Exposure to moisture or temperatures >25°C accelerates hydrolysis of the methoxy group or pyrrolidine ring .

- Degradation Products : Likely include 3-hydroxypyridine derivatives or pyrrolidine oxidation byproducts. Monitor via periodic HPLC-UV analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data across cell lines?

- Dose-Response Curves : Validate IC₅₀ values across multiple replicates and cell types (e.g., HEK293 vs. HeLa).

- Assay Interference : Rule out false positives by testing in cell-free systems (e.g., fluorescence quenching controls).

- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.